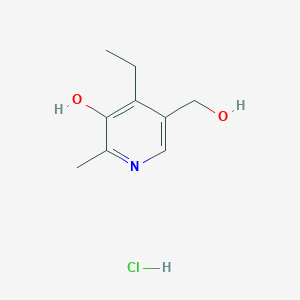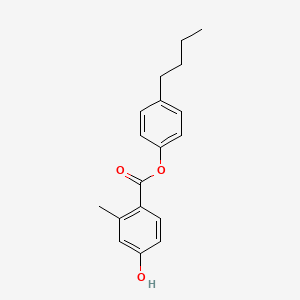![molecular formula C17H21NO4S2 B14641760 Ethyl 4-ethyl-5-methyl-2-[(4-methylbenzene-1-sulfonyl)amino]thiophene-3-carboxylate CAS No. 53976-13-9](/img/structure/B14641760.png)
Ethyl 4-ethyl-5-methyl-2-[(4-methylbenzene-1-sulfonyl)amino]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-ethyl-5-methyl-2-[(4-methylbenzene-1-sulfonyl)amino]thiophene-3-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science. This compound, in particular, is characterized by its unique structure, which includes a thiophene ring substituted with ethyl, methyl, and sulfonylamino groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-ethyl-5-methyl-2-[(4-methylbenzene-1-sulfonyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and strong bases.
Sulfonylation: The sulfonylamino group can be introduced by reacting the thiophene derivative with sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-ethyl-5-methyl-2-[(4-methylbenzene-1-sulfonyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the substituent groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-ethyl-5-methyl-2-[(4-methylbenzene-1-sulfonyl)amino]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of Ethyl 4-ethyl-5-methyl-2-[(4-methylbenzene-1-sulfonyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: An intermediate in the synthesis of pharmaceuticals.
Ethyl 4-methyl-5-imidazolecarboxylate: Known for its coordination with metal ions and inhibition of photosynthetic electron flow.
Uniqueness
Ethyl 4-ethyl-5-methyl-2-[(4-methylbenzene-1-sulfonyl)amino]thiophene-3-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the sulfonylamino group, in particular, enhances its potential for hydrogen bonding and interaction with biological targets, setting it apart from other thiophene derivatives.
Eigenschaften
CAS-Nummer |
53976-13-9 |
|---|---|
Molekularformel |
C17H21NO4S2 |
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
ethyl 4-ethyl-5-methyl-2-[(4-methylphenyl)sulfonylamino]thiophene-3-carboxylate |
InChI |
InChI=1S/C17H21NO4S2/c1-5-14-12(4)23-16(15(14)17(19)22-6-2)18-24(20,21)13-9-7-11(3)8-10-13/h7-10,18H,5-6H2,1-4H3 |
InChI-Schlüssel |
ZDJJHEMQMXMTCU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(SC(=C1C(=O)OCC)NS(=O)(=O)C2=CC=C(C=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


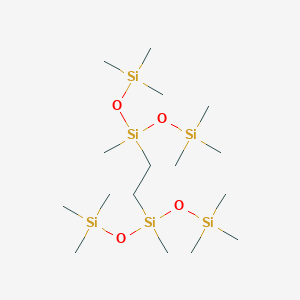

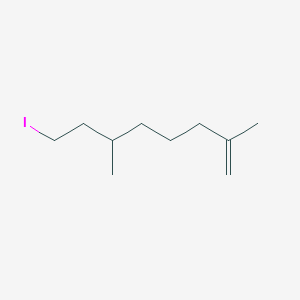
![Methyl (E)-3-[2-[2-[(E)-2-methoxycarbonylvinyl]phenyl]phenyl]prop-2-enoate](/img/structure/B14641696.png)
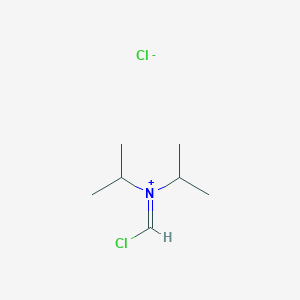

![Methanone, (4-hydroxyphenyl)[2-(phenylmethyl)-3-benzofuranyl]-](/img/structure/B14641713.png)



![{(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14641735.png)

